molecular formula C13H12BrNO B179343 2-(Benzyloxy)-5-bromoaniline CAS No. 186797-58-0

2-(Benzyloxy)-5-bromoaniline

Cat. No.: B179343
CAS No.: 186797-58-0
M. Wt: 278.14 g/mol
InChI Key: IZHINVQVLJRNDV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromoaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a benzyl ether group and a bromine atom attached to the benzene ring, making it a versatile intermediate in organic synthesis. Its molecular formula is C13H12BrNO, and it is commonly used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaOMe, KOtBu, NaNH2

Major Products Formed:

    Oxidation: Quinone derivatives

    Reduction: Amines, alcohols

    Substitution: Functionalized aniline derivatives

Scientific Research Applications

Chemistry: 2-(Benzyloxy)-5-bromoaniline is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules. It can be incorporated into fluorescent probes for imaging applications .

Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of anti-cancer and anti-inflammatory drugs. Its derivatives have shown promise in preclinical studies .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl ether group and bromine atom play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Benzyloxy)-5-bromoaniline is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHINVQVLJRNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627523
Record name 2-(Benzyloxy)-5-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186797-58-0
Record name 2-(Benzyloxy)-5-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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